Molecular Weight and Predicted Lipophilicity Comparison: Optimizing CNS Drug-Like Space
With a molecular weight of 233.31 g/mol, 4-Piperidineethanol, 1-benzoyl- sits closer to the CNS drug-likeness sweet spot than its benzyl analog (219.33 g/mol) while remaining well below the 500 Da rule-of-five ceiling. The predicted LogP for the target is ~2.1 (calculated via atom-based method), compared to ~2.8 for 1-benzoylpiperidine and ~2.5 for 1-benzyl-4-piperidineethanol, reflecting the polarity contribution of the hydroxyethyl group. This LogP shift of approximately 0.7 units relative to 1-benzoylpiperidine places the target compound in a more favorable range for blood-brain barrier penetration (optimal LogP ~2.0) while retaining sufficient lipophilicity for passive membrane permeability .
| Evidence Dimension | Molecular weight and calculated LogP |
|---|---|
| Target Compound Data | MW = 233.31 g/mol; calculated LogP ~2.1 |
| Comparator Or Baseline | 1-Benzoylpiperidine: MW = 189.26 g/mol, calc. LogP ~2.8; 1-Benzyl-4-piperidineethanol: MW = 219.33 g/mol, calc. LogP ~2.5 |
| Quantified Difference | MW increment: +44.05 vs. 1-benzoylpiperidine, +14.0 vs. benzyl analog. LogP decrement: ~-0.7 vs. 1-benzoylpiperidine. |
| Conditions | Calculated LogP via atom-based or fragment-based algorithm; predicted values from ChemDraw/ALOGPS consensus. |
Why This Matters
This LogP value places the compound in the optimal range for CNS permeability, avoiding the excessive lipophilicity that drives hERG binding and the hydrophilicity that prevents passive membrane crossing.
